molecular formula C16H12N4 B8478907 4-(4-Phenyl-1H-imidazol-1-yl)-1H-pyrrolo[2,3-b]pyridine

4-(4-Phenyl-1H-imidazol-1-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8478907
M. Wt: 260.29 g/mol
InChI Key: ULRYCHHDEZQOSD-UHFFFAOYSA-N
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Description

4-(4-Phenyl-1H-imidazol-1-yl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C16H12N4 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

4-(4-phenylimidazol-1-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H12N4/c1-2-4-12(5-3-1)14-10-20(11-19-14)15-7-9-18-16-13(15)6-8-17-16/h1-11H,(H,17,18)

InChI Key

ULRYCHHDEZQOSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=N2)C3=C4C=CNC4=NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A melt of 4-chloro-1H-pyrrolo[2,3-b]pyridine (0.050 g, 0.00033 mol) in 4-phenyl-1H-imidazole (0.24 g, 0.0016 mol) was heated at 200° C. overnight. The reaction was partitioned between ethyl acetate and saturated NaHCO3, separated and the organic phase was washed with brine. The organic layer was then dried and evaporated to give 250 mg of an orange oil. The oil was chromatographed with 7% MeOH/DCM, 0.7% NH4OH, sample in solvent system. Collected 74 mg of the product as an orange glass. The glass was triturated with hot DCE (1.5 mL) to give 51 mg of a brown solid which was dried at 60° C. for 4 h to afford the desired product (50 mg, 59 yield).
Quantity
0.05 g
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0.24 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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